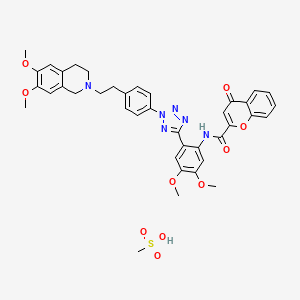

Encequidar mesylate

Description

Propriétés

IUPAC Name |

N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H36N6O7.CH4O3S/c1-47-32-17-24-14-16-43(22-25(24)18-33(32)48-2)15-13-23-9-11-26(12-10-23)44-41-37(40-42-44)28-19-34(49-3)35(50-4)20-29(28)39-38(46)36-21-30(45)27-7-5-6-8-31(27)51-36;1-5(2,3)4/h5-12,17-21H,13-16,22H2,1-4H3,(H,39,46);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKXWELLWNPUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5NC(=O)C6=CC(=O)C7=CC=CC=C7O6)OC)OC)OC.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H40N6O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849675-87-2 | |

| Record name | HM-30181 mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849675872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2H-tetrazol-5-yl)-4,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide methanesulfonate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENCEQUIDAR MESYLATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I089S56002 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Encequidar Mesylate: A Technical Guide to its Mechanism of Action as a P-glycoprotein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Encequidar mesylate (formerly HM30181) is a potent, selective, and minimally absorbed inhibitor of P-glycoprotein (P-gp), a key efflux transporter in the intestine. This technical guide provides an in-depth analysis of the mechanism of action of encequidar, detailing its molecular interactions, experimental validation, and clinical implications. By effectively blocking intestinal P-gp, encequidar enhances the oral bioavailability of various P-gp substrate drugs, most notably the chemotherapeutic agent paclitaxel, thereby enabling oral administration of therapies previously restricted to intravenous delivery.

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a critical component of the body's defense against xenobiotics.[1] Located on the apical surface of intestinal epithelial cells, P-gp actively extrudes a wide range of structurally diverse compounds back into the intestinal lumen, limiting their systemic absorption.[1][2] Many therapeutic agents, including the widely used anticancer drug paclitaxel, are substrates of P-gp, resulting in poor oral bioavailability and necessitating intravenous administration.[2][3]

Encequidar is a first-in-class, orally administered, gut-specific P-gp inhibitor designed to overcome this limitation.[2] Its key characteristic is its minimal systemic absorption, which localizes its activity to the intestine, thereby reducing the potential for systemic side effects.[1][2] This guide will explore the core mechanism of encequidar, supported by preclinical and clinical data, and provide detailed experimental methodologies for its characterization.

Core Mechanism of Action: P-glycoprotein Inhibition

Encequidar functions as a competitive and highly potent inhibitor of P-glycoprotein.[4] Its mechanism revolves around its ability to bind to P-gp and prevent the efflux of co-administered P-gp substrate drugs.

Molecular Interaction with P-glycoprotein

While the precise binding site of encequidar on P-gp is not fully elucidated in the provided information, its competitive inhibition suggests that it likely interacts with the same or an overlapping binding site as P-gp substrates. The binding of encequidar to P-gp effectively blocks the transporter's conformational changes that are necessary for the ATP-dependent efflux of substrates.

Signaling Pathway of P-gp Inhibition

The following diagram illustrates the simplified mechanism of P-gp-mediated drug efflux and its inhibition by encequidar in an intestinal epithelial cell.

Caption: P-gp inhibition by encequidar in the intestine.

Quantitative Data on P-glycoprotein Inhibition

The potency of encequidar as a P-gp inhibitor has been quantified in various preclinical studies.

| Parameter | Value | Cell Line/System | Substrate | Reference |

| IC₅₀ (ATPase Assay) | 0.63 nM | MDR1-enriched vesicles | Not Specified | [5][6] |

| IC₅₀ (Transepithelial Transport) | 35.4 nM | MDCK monolayer cells | Paclitaxel | [5][6] |

| IC₅₀ (Efflux Inhibition) | 13.1 ± 2.3 nM | CCRF-CEM T cells | Rhodamine 123 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the mechanism of action of encequidar.

In Vitro P-gp ATPase Assay

This assay measures the effect of encequidar on the ATP hydrolysis activity of P-gp, which is essential for its transport function.

Objective: To determine the concentration of encequidar required to inhibit 50% of P-gp's ATPase activity (IC₅₀).

Methodology:

-

Preparation of P-gp-enriched vesicles: Utilize membrane vesicles from cells overexpressing human P-gp (MDR1).

-

Assay Reaction: Incubate the P-gp vesicles with varying concentrations of encequidar and a known P-gp substrate that stimulates ATPase activity (e.g., verapamil).

-

ATP Hydrolysis Measurement: Initiate the reaction by adding ATP. After a defined incubation period, measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).

-

Data Analysis: Plot the percentage of ATPase activity against the logarithm of encequidar concentration to determine the IC₅₀ value.

Transepithelial Transport Assay using Caco-2 Cells

This assay models the intestinal epithelial barrier to assess the impact of encequidar on the transport of P-gp substrates.[3]

Objective: To evaluate the effect of encequidar on the bidirectional transport (apical to basolateral and basolateral to apical) of a P-gp substrate across a Caco-2 cell monolayer.

Methodology:

-

Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer with well-developed tight junctions.

-

Transport Experiment:

-

A to B (Apparent Permeability, Papp A→B): Add the P-gp substrate (e.g., paclitaxel) to the apical (A) chamber and measure its appearance in the basolateral (B) chamber over time, in the presence and absence of encequidar.

-

B to A (Apparent Permeability, Papp B→A): Add the P-gp substrate to the basolateral (B) chamber and measure its appearance in the apical (A) chamber over time, with and without encequidar.

-

-

Sample Analysis: Quantify the concentration of the substrate in the receiver chamber at different time points using a suitable analytical method (e.g., LC-MS/MS).

-

Efflux Ratio Calculation: Calculate the efflux ratio (Papp B→A / Papp A→B). A significant reduction in the efflux ratio in the presence of encequidar indicates P-gp inhibition.

Caption: Workflow for Caco-2 transwell transport assay.

Rhodamine 123 Efflux Assay

This is a cell-based fluorescence assay to measure P-gp activity. Rhodamine 123 is a fluorescent substrate of P-gp.

Objective: To determine the potency of encequidar in inhibiting the efflux of rhodamine 123 from P-gp-expressing cells.

Methodology:

-

Cell Loading: Incubate P-gp-expressing cells (e.g., CCRF-CEM T lymphoblast cell line) with rhodamine 123 to allow for its intracellular accumulation.[7]

-

Inhibitor Treatment: Resuspend the loaded cells in a medium containing various concentrations of encequidar or a vehicle control.[7]

-

Efflux Measurement: Monitor the intracellular fluorescence of rhodamine 123 over time using flow cytometry. Inhibition of P-gp will result in increased intracellular fluorescence due to reduced efflux.

-

Data Analysis: Determine the IC₅₀ value by plotting the increase in fluorescence against the encequidar concentration.

Preclinical and Clinical Evidence

The P-gp inhibitory action of encequidar has been demonstrated in both preclinical animal models and human clinical trials, primarily in combination with oral paclitaxel.

Preclinical Pharmacokinetic Studies in Rats

In rats, the oral co-administration of encequidar with paclitaxel resulted in a significant increase in the plasma concentration and exposure of paclitaxel compared to oral paclitaxel alone.[3]

| Parameter | Oral Paclitaxel Alone | Oral Paclitaxel + Encequidar | Fold Increase | Reference |

| Cₘₐₓ | ~127 ng/mL | ~10-fold higher | ~10 | [3] |

| AUCₗₐₛₜ | ~308 ng·h/mL | ~10-fold higher | ~10 | [3] |

Clinical Trials with Oral Paclitaxel (Oraxol)

The combination of oral paclitaxel and encequidar (Oraxol) has been evaluated in several clinical trials for the treatment of metastatic breast cancer.

Phase 3 Study (KX-ORAX-001): Oral Paclitaxel + Encequidar vs. IV Paclitaxel [8]

| Endpoint | Oral Paclitaxel + Encequidar | IV Paclitaxel | P-value | Reference |

| Confirmed Response Rate (mITT) | 40.4% | 25.6% | 0.005 | [8] |

| Median Progression-Free Survival | 8.4 months | 7.4 months | 0.046 | [9] |

| Median Overall Survival | 23.3 months | 16.3 months | 0.026 | [8] |

mITT: modified intention-to-treat

Clinical Trials with Oral Docetaxel

A phase 1 clinical trial investigated the pharmacokinetics and safety of oral docetaxel co-administered with encequidar in patients with metastatic prostate cancer.[10] The study demonstrated that encequidar increased the oral bioavailability of docetaxel.[10]

| Dose of Oral Docetaxel + Encequidar | Mean Absolute Bioavailability | Reference |

| 75 mg/m² + 15 mg | 16.14% (range: 8.19-25.09%) | [10] |

| 150 mg/m² + 15 mg | [10] | |

| 300 mg/m² + 15 mg | [10] |

Conclusion

This compound is a potent and selective P-glycoprotein inhibitor with a well-defined mechanism of action. Its ability to block intestinal P-gp-mediated drug efflux has been robustly demonstrated through a variety of in vitro and in vivo studies. The primary clinical application of encequidar is to enhance the oral bioavailability of P-gp substrate drugs, thereby offering a less invasive and more convenient alternative to intravenous chemotherapy. The successful development of an oral formulation of paclitaxel in combination with encequidar highlights the significant therapeutic potential of this targeted approach to overcoming drug delivery challenges. Future research may explore the application of encequidar with other P-gp substrate drugs to broaden its clinical utility.

References

- 1. encequidar | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. targetedonc.com [targetedonc.com]

- 9. Phase III study of oral paclitaxel + encequidar in breast cancer published in Journal of Clinical Oncology | medthority.com [medthority.com]

- 10. Oral docetaxel plus encequidar - a phase 1 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Encequidar Mesylate: A Technical Guide to P-glycoprotein Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Encequidar mesylate (formerly HM30181A) is a potent, selective, and minimally absorbed inhibitor of P-glycoprotein (P-gp), a key efflux transporter in the ATP-binding cassette (ABC) transporter superfamily.[1][2][3] By specifically targeting P-gp in the gastrointestinal tract, encequidar has been developed to increase the oral bioavailability of various chemotherapeutic agents that are normally subject to P-gp-mediated efflux, most notably paclitaxel.[2][4] This guide provides a comprehensive technical overview of encequidar's mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualization of its effects on cellular pathways.

Introduction to P-glycoprotein (P-gp)

P-glycoprotein, the product of the multidrug resistance gene 1 (MDR1), is a 170 kDa transmembrane glycoprotein that functions as an ATP-dependent efflux pump.[5] It is highly expressed in various tissues, including the intestinal epithelium, liver, kidneys, and the blood-brain barrier.[5] P-gp's primary physiological role is to protect cells from xenobiotics by actively transporting a wide range of structurally diverse compounds out of the cell.[5] However, in the context of oncology, overexpression of P-gp in tumor cells is a major mechanism of multidrug resistance (MDR), as it reduces the intracellular concentration of chemotherapeutic drugs, rendering them ineffective.[5]

This compound: Mechanism of P-glycoprotein Inhibition

Encequidar is a first-in-class, orally administered, gut-specific P-gp inhibitor.[4][6] Its mechanism of action is centered on its high affinity and selective binding to P-gp, thereby competitively inhibiting the efflux of P-gp substrates.[7] A key feature of encequidar is its minimal systemic absorption, which localizes its P-gp inhibitory activity to the gastrointestinal tract.[1][6] This localized action is advantageous as it avoids potential toxicities associated with systemic P-gp inhibition.[3]

Quantitative Data on Encequidar's P-gp Inhibition

The potency and selectivity of encequidar have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of P-glycoprotein by Encequidar

| Assay System | Probe Substrate | IC50 Value | Reference |

| Human P-gp | - | 0.0058 ± 0.0006 µM | [8][9] |

| Human BCRP | - | > 10 µM | [8][9] |

| Rat BCRP | - | 0.059 - 0.18 µM | [8][9] |

| Cynomolgus Monkey BCRP | - | 0.059 - 0.18 µM | [8][9] |

Table 2: Pharmacokinetic Parameters of Oral Paclitaxel (oPac) with Encequidar (E) vs. Intravenous Paclitaxel (IVP)

| Parameter | oPac + E (615 mg/m² over 3 days + 15 mg E) | IVP (80 mg/m²) | Reference |

| AUC₀₋∞ (ng·h/mL) | 5033.5 ± 1401.1 | 5595.9 ± 1264.1 | [1] |

| Geometric Mean Ratio (GMR) for AUC | 89.50% (90% CI: 83.89-95.50) | - | [1] |

| Mean Absolute Bioavailability | 12% (CV% = 23%) | - | [1] |

Table 3: Pharmacokinetics of Weekly Oral Paclitaxel (205 mg/m²) with Encequidar (12.9 mg) in Advanced Breast Cancer Patients

| Parameter | Week 1 | Week 4 | Reference |

| Plasma Paclitaxel AUC₀₋₅₂ ₕ (ng·h/mL) | 3419 ± 1475 | 3224 ± 1150 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of P-gp inhibition. The following sections outline the protocols for key experiments used to characterize encequidar.

Rhodamine 123 Efflux Assay

This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.

Protocol:

-

Cell Culture: Culture P-gp overexpressing cells (e.g., MDR1-transfected cell lines) to confluence in appropriate cell culture plates.

-

Rhodamine 123 Loading: Incubate the cells with a non-toxic concentration of Rhodamine 123 (typically 50-200 ng/ml) for a defined period (e.g., 1 hour) at 37°C to allow for intracellular accumulation.[7][10]

-

Inhibitor Treatment: Wash the cells to remove extracellular Rhodamine 123 and then incubate them with fresh medium containing various concentrations of the test inhibitor (encequidar) or a known P-gp inhibitor (e.g., verapamil) as a positive control.

-

Efflux Period: Incubate the cells for a specific duration (e.g., 2 hours) at 37°C to allow for P-gp-mediated efflux of Rhodamine 123.[11]

-

Fluorescence Measurement: After the efflux period, measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader or flow cytometry.[7]

-

Data Analysis: A decrease in the efflux of Rhodamine 123 (i.e., higher intracellular fluorescence) in the presence of the inhibitor indicates P-gp inhibition. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of Rhodamine 123 efflux.

Caco-2 Bidirectional Permeability Assay

This assay utilizes a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium and expresses P-gp, to assess the bidirectional transport of a compound.

Protocol:

-

Caco-2 Cell Culture: Seed Caco-2 cells on semi-permeable filter supports in transwell plates and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[12][13]

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be above a predetermined threshold (e.g., >600 Ohms/cm²).[12]

-

Transport Studies:

-

Apical to Basolateral (A→B) Transport: Add the test compound (with or without a P-gp inhibitor like encequidar) to the apical (donor) compartment and fresh medium to the basolateral (receiver) compartment.

-

Basolateral to Apical (B→A) Transport: Add the test compound (with or without encequidar) to the basolateral (donor) compartment and fresh medium to the apical (receiver) compartment.

-

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for a specific time (e.g., 90 minutes).[12]

-

Sample Analysis: At the end of the incubation, collect samples from both the donor and receiver compartments and analyze the concentration of the test compound using LC-MS/MS.[12]

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions. The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.[14] A reduction in the efflux ratio in the presence of encequidar indicates P-gp inhibition.

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp inhibitors can modulate this activity.

Protocol:

-

Membrane Preparation: Use membrane vesicles prepared from cells overexpressing human P-gp.[15]

-

Assay Setup: In a 96-well plate, incubate the P-gp membranes with an assay buffer. Include a positive control (a known P-gp substrate that stimulates ATPase activity, e.g., verapamil) and a negative control (a selective P-gp ATPase inhibitor, e.g., sodium orthovanadate).[16] Add a range of concentrations of the test compound (encequidar).

-

Reaction Initiation: Initiate the reaction by adding MgATP.[16]

-

Incubation: Incubate the plate at 37°C for a defined time (e.g., 40 minutes) to allow for ATP hydrolysis.[16]

-

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method or a luminescence-based ATP detection reagent.[15][16]

-

Data Analysis: An increase or decrease in ATPase activity in the presence of the test compound indicates an interaction with P-gp. Inhibition of verapamil-stimulated ATPase activity is a common way to assess inhibitory potential.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to encequidar and P-gp inhibition.

Caption: Mechanism of P-gp inhibition by encequidar.

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Caption: Signaling effects of encequidar in drug-resistant cells.

Discussion and Future Directions

This compound represents a significant advancement in overcoming P-gp-mediated multidrug resistance, particularly for orally administered chemotherapeutics. Its gut-specific mechanism of action minimizes systemic side effects, a common limitation of previous P-gp inhibitors. The clinical data, especially in combination with oral paclitaxel, are promising and have shown comparable efficacy to intravenous formulations with a different safety profile.[1][4]

Future research should continue to explore the full potential of encequidar with other P-gp substrate drugs. Further investigation into the downstream metabolic consequences of P-gp inhibition in different cancer types could reveal new therapeutic strategies and biomarkers of response.[17] The development of standardized and robust in vitro assays, as detailed in this guide, will be paramount in screening new drug candidates that could benefit from co-administration with encequidar.

Conclusion

This compound is a potent and selective P-glycoprotein inhibitor with a well-defined, gut-specific mechanism of action. The quantitative data from in vitro and clinical studies support its efficacy in enhancing the oral bioavailability of P-gp substrates like paclitaxel. The experimental protocols outlined provide a framework for the continued investigation and characterization of encequidar and other P-gp modulators. The visualizations provided offer a clear understanding of its mechanism and experimental assessment. This technical guide serves as a valuable resource for researchers and drug development professionals working to overcome multidrug resistance in cancer and improve the efficacy of oral chemotherapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Population pharmacokinetics for oral paclitaxel in patients with advanced/metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Encequidar, First-in-Class Intestine Specific P-glycoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oral paclitaxel and encequidar in patients with breast cancer: a pharmacokinetic, safety, and antitumor activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of Encequidar as An Intestinal P-gp and BCRP Specific Inhibitor to Assess the Role of Intestinal P-gp and BCRP in Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. 4.7. P-gp ATPase Activity Assay [bio-protocol.org]

- 17. The effect and mechanistic study of encequidar on reversing the resistance of SW620/AD300 cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

Encequidar Mesylate: A Technical Guide to its High Selectivity for P-glycoprotein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of encequidar mesylate, a potent and highly selective inhibitor of P-glycoprotein (P-gp). Encequidar's unique characteristic of being minimally absorbed allows for targeted inhibition of intestinal P-gp, thereby enhancing the oral bioavailability of co-administered P-gp substrate drugs.[1][2] This document details the quantitative selectivity of encequidar, the experimental protocols used to determine its activity, and the underlying mechanisms of action.

Core Concept: P-glycoprotein and its Inhibition

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is an ATP-dependent efflux pump located in the cell membranes of various tissues, including the intestinal epithelium, blood-brain barrier, and tumor cells.[3][4] It actively transports a wide range of structurally diverse compounds out of cells, playing a crucial role in drug absorption, distribution, and the development of multidrug resistance in cancer.[3][5] this compound (formerly HM30181) is a third-generation P-gp inhibitor designed to selectively block this efflux activity, particularly in the gastrointestinal tract.[6][7]

Quantitative Selectivity of this compound

Encequidar demonstrates exceptional potency and selectivity for P-gp over other clinically relevant ATP-binding cassette (ABC) transporters, such as Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance-Associated Proteins (MRPs). This high selectivity minimizes off-target effects and potential drug-drug interactions mediated by other transporters.

| Transporter | Species/System | Assay Type | Substrate/Probe | IC50 Value | Reference |

| P-glycoprotein (P-gp/MDR1) | Human | ATPase Assay | - | 0.63 nM | [8] |

| Human (CCRF-CEM T cells) | Rhodamine 123 Efflux | Rhodamine 123 | 13.1 ± 2.3 nM | [9][10] | |

| Human (MDCK-MDR1 cells) | Paclitaxel Transport | Paclitaxel | 35.4 nM | [8] | |

| Human | - | - | 0.0058 ± 0.0006 µM | [11][12] | |

| Breast Cancer Resistance Protein (BCRP) | Human | - | - | > 10 µM | [11][12] |

| Human | ATPase Assay | - | 3,700 nM | [8] | |

| Rat | - | - | 0.059 - 0.18 µM | [12] | |

| Cynomolgus Monkey | - | - | 0.059 - 0.18 µM | [12] | |

| Multidrug Resistance-Associated Protein 1 (MRP1) | Human | - | - | > 100 µM | [8] |

| Multidrug Resistance-Associated Protein 2 (MRP2) | Human | - | - | > 100 µM | [1][8] |

| Multidrug Resistance-Associated Protein 3 (MRP3) | Human | - | - | > 100 µM | [8] |

Mechanism of Action: P-gp Inhibition

Encequidar acts as a competitive inhibitor of P-gp.[13] By binding to the transporter, it prevents the efflux of P-gp substrates, such as the chemotherapeutic agent paclitaxel.[6] This inhibition is primarily localized to the gut due to encequidar's minimal systemic absorption, which increases the intestinal absorption and oral bioavailability of co-administered drugs.[1][6][7]

Caption: Mechanism of P-gp Inhibition by Encequidar.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of P-gp inhibition. The following sections outline the key in vitro assays used to characterize the selectivity and potency of encequidar.

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. Inhibition of this activity is a direct measure of P-gp inhibition.

Methodology:

-

Preparation: Recombinant human P-gp membranes are incubated in a 96-well plate with an assay buffer.

-

Controls:

-

Untreated Control: P-gp membranes with buffer only.

-

Positive Control: A known P-gp substrate that stimulates ATPase activity (e.g., verapamil) is added.

-

Inhibitor Control: A known P-gp inhibitor (e.g., sodium orthovanadate) is added.

-

-

Test Compound: Serial dilutions of this compound are added to the wells.

-

Reaction Initiation: The reaction is started by the addition of MgATP.

-

Incubation: The plate is incubated at 37°C for a specified time (e.g., 40 minutes).

-

Detection: An ATPase detection reagent is added to stop the reaction and generate a luminescent signal proportional to the amount of ATP remaining.

-

Measurement: Luminescence is measured using a microplate reader. The change in luminescence relative to controls indicates the level of ATPase inhibition.

Caption: P-gp ATPase Assay Workflow.

Rhodamine 123 Efflux Assay

This cell-based assay utilizes a fluorescent P-gp substrate, rhodamine 123, to measure the efflux activity of P-gp.

Methodology:

-

Cell Culture: P-gp overexpressing cells (e.g., CCRF-CEM T-lymphoblast cell line) are cultured to a suitable density.

-

Loading: Cells are incubated with rhodamine 123 (e.g., 0.2 µg/ml) for a period (e.g., 30 minutes) at 37°C to allow for cellular uptake.

-

Washing: Cells are washed with ice-cold medium to remove extracellular rhodamine 123.

-

Inhibition: The washed cells are resuspended in a medium containing various concentrations of this compound or control inhibitors.

-

Efflux: The cells are incubated at 37°C to allow for P-gp-mediated efflux of rhodamine 123.

-

Quantification: The intracellular fluorescence of rhodamine 123 is measured using a fluorescence-activated cell sorter (FACS) or a fluorescence plate reader.

-

Analysis: A decrease in the efflux of rhodamine 123 (i.e., higher intracellular fluorescence) in the presence of encequidar indicates P-gp inhibition.

MDCK-MDR1 Transepithelial Transport Assay

This assay uses a polarized monolayer of Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp) to model the intestinal barrier. It measures the directional transport of a P-gp substrate.

Methodology:

-

Cell Seeding: MDCK-MDR1 cells are seeded onto permeable supports in a transwell plate and cultured to form a confluent monolayer.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Transport Study:

-

Apical to Basolateral (A-to-B) Transport: A P-gp substrate (e.g., paclitaxel) is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is measured over time. This represents absorption.

-

Basolateral to Apical (B-to-A) Transport: The P-gp substrate is added to the basolateral chamber, and its appearance in the apical chamber is measured. This represents efflux.

-

-

Inhibition: The experiment is repeated in the presence of various concentrations of this compound in the apical chamber.

-

Sample Analysis: The concentration of the P-gp substrate in the receiver chambers is quantified using LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. The efflux ratio (Papp B-to-A / Papp A-to-B) is determined. A reduction in the efflux ratio in the presence of encequidar indicates P-gp inhibition.

In Vivo Consequences of P-gp Inhibition

The selective inhibition of intestinal P-gp by encequidar has profound effects on the pharmacokinetics of orally administered P-gp substrates. By blocking the efflux of these drugs back into the intestinal lumen, encequidar significantly increases their absorption and systemic exposure.[7][14] For example, co-administration of encequidar with oral paclitaxel leads to a substantial increase in the bioavailability of paclitaxel, achieving plasma concentrations comparable to intravenous administration.[2][7]

Caption: Enhancement of Oral Drug Bioavailability by Encequidar.

Conclusion

This compound is a highly potent and selective P-glycoprotein inhibitor with a well-characterized in vitro and in vivo profile. Its minimal systemic exposure and targeted action on intestinal P-gp make it a valuable tool in drug development for improving the oral bioavailability of P-gp substrate drugs. The detailed experimental protocols provided in this guide serve as a resource for researchers and scientists working to understand and modulate P-gp-mediated drug transport.

References

- 1. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]

- 2. enamine.net [enamine.net]

- 3. Evaluation of Encequidar as An Intestinal P-gp and BCRP Specific Inhibitor to Assess the Role of Intestinal P-gp and BCRP in Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2.13. Evaluation of the P-glycoprotein (P-gp) ATPase inhibitory activity [bio-protocol.org]

- 8. pubcompare.ai [pubcompare.ai]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2024.sci-hub.st [2024.sci-hub.st]

- 14. Dose-response assessment of cerebral P-glycoprotein inhibition in vivo with [18F]MC225 and PET - PubMed [pubmed.ncbi.nlm.nih.gov]

Encequidar Mesylate: A Technical Guide to Enhancing Oral Bioavailability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of encequidar mesylate, a potent and selective P-glycoprotein (P-gp) inhibitor, and its significant impact on the oral bioavailability of co-administered therapeutic agents. By elucidating its mechanism of action and presenting key preclinical and clinical data, this document serves as a comprehensive resource for professionals in the field of drug development.

Core Mechanism of Action: P-glycoprotein Inhibition

This compound is a third-generation, minimally absorbed P-gp inhibitor.[1][2] P-gp, a member of the ATP-binding cassette (ABC) transporter superfamily, is an efflux pump located in the cell membranes of various tissues, including the intestinal epithelium.[3][4][5] Its primary function is to actively transport a wide range of structurally diverse substrates out of cells, which can significantly limit the intestinal absorption and, consequently, the oral bioavailability of many drugs.[3][6]

Encequidar selectively binds to and inhibits the P-gp efflux pump in the gastrointestinal tract.[7][8] This action prevents the efflux of co-administered P-gp substrate drugs from intestinal epithelial cells back into the gastrointestinal lumen, thereby increasing their net absorption and systemic exposure.[7][8] A key feature of encequidar is its minimal systemic absorption, which localizes its P-gp inhibitory effect to the gut, potentially reducing systemic side effects.[7][9]

References

- 1. onclive.com [onclive.com]

- 2. This compound + paclitaxel by Hanmi Pharmaceuticals for Breast Cancer: Likelihood of Approval [pharmaceutical-technology.com]

- 3. The structure and functions of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure, function and regulation of P-glycoprotein and its clinical relevance in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. P-glycoprotein - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Facebook [cancer.gov]

- 8. encequidar - My Cancer Genome [mycancergenome.org]

- 9. researchgate.net [researchgate.net]

Encequidar Mesylate: A Technical Guide to its Discovery and Development as a P-glycoprotein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Encequidar mesylate is a first-in-class, minimally absorbed, potent, and selective inhibitor of the P-glycoprotein (P-gp) efflux pump. Its primary therapeutic application is to enhance the oral bioavailability of P-gp substrate drugs, most notably the chemotherapeutic agent paclitaxel. By inhibiting P-gp in the gastrointestinal tract, encequidar prevents the efflux of co-administered drugs back into the intestinal lumen, thereby increasing their absorption into the bloodstream. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this compound. Detailed experimental protocols, quantitative data summaries, and pathway diagrams are presented to offer a comprehensive resource for researchers and drug development professionals in the field of oncology and pharmacology.

Introduction to P-glycoprotein and the Rationale for Encequidar

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a transmembrane efflux pump with broad substrate specificity.[1][2] It is highly expressed in various tissues, including the intestinal epithelium, blood-brain barrier, and tumor cells.[1] In the intestines, P-gp plays a significant role in limiting the oral absorption of many drugs by actively transporting them out of enterocytes and back into the gut lumen.[1][2] This mechanism is a major contributor to the poor oral bioavailability of numerous therapeutic agents, including the widely used anticancer drug, paclitaxel.[3]

The development of P-gp inhibitors that can be co-administered with P-gp substrate drugs to enhance their oral absorption has been a long-standing goal in pharmaceutical research. Encequidar was designed to be a gut-specific P-gp inhibitor with minimal systemic absorption, thereby reducing the potential for systemic side effects and drug-drug interactions.[4]

Mechanism of Action of Encequidar

Encequidar is a potent and selective inhibitor of P-gp.[5] Its mechanism of action involves binding to the P-gp transporter and competitively inhibiting the binding and subsequent efflux of P-gp substrates.[5] This inhibition is localized to the gastrointestinal tract due to encequidar's poor oral bioavailability.

P-glycoprotein Efflux Pump Signaling Pathway

The following diagram illustrates the mechanism of P-gp-mediated drug efflux and its inhibition by encequidar.

Caption: P-gp efflux and its inhibition by encequidar in an enterocyte.

Preclinical Development

The preclinical development of encequidar focused on demonstrating its potency and selectivity as a P-gp inhibitor, its ability to enhance the oral bioavailability of co-administered drugs, and its safety profile.

In Vitro P-gp Inhibition Assay

The inhibitory activity of encequidar on P-gp is commonly assessed using a rhodamine 123 efflux assay in a P-gp overexpressing cell line, such as CCRF-CEM T-lymphoblast cells.[5]

-

Cell Culture: CCRF-CEM T-lymphoblast cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Rhodamine 123 Loading: Cells are harvested and resuspended in a buffer containing rhodamine 123 (e.g., 5.25 µM) and incubated at 37°C for a defined period (e.g., 30 minutes) to allow for dye uptake.[6]

-

Washing: After loading, cells are washed with ice-cold buffer to remove extracellular rhodamine 123.

-

Efflux and Inhibition: The washed cells are resuspended in a fresh buffer containing various concentrations of encequidar or a vehicle control. The cells are then incubated at 37°C to allow for P-gp-mediated efflux of rhodamine 123.

-

Flow Cytometry Analysis: The intracellular fluorescence of rhodamine 123 is measured at different time points using a flow cytometer. A reduction in the rate of fluorescence decrease in the presence of encequidar indicates P-gp inhibition.[7][8]

-

Data Analysis: The IC50 value, representing the concentration of encequidar required to inhibit 50% of the P-gp-mediated efflux, is calculated.

In Vivo Preclinical Efficacy Studies

Preclinical in vivo studies are crucial to evaluate the ability of encequidar to enhance the oral bioavailability and anti-tumor efficacy of chemotherapeutic agents in a living system. These studies typically utilize xenograft models.

-

Cell Line Selection: A human cancer cell line known to be sensitive to the chemotherapeutic agent of interest (e.g., a breast cancer cell line for paclitaxel) is selected.

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor cells.[9]

-

Tumor Implantation: The selected cancer cells are subcutaneously injected into the flank of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.

-

Treatment Groups: Once the tumors reach a predetermined size, the mice are randomized into different treatment groups, such as:

-

Vehicle control (oral)

-

Encequidar alone (oral)

-

Chemotherapeutic agent alone (intravenous)

-

Chemotherapeutic agent alone (oral)

-

Encequidar (oral) + Chemotherapeutic agent (oral)

-

-

Dosing Regimen: Encequidar is typically administered orally a short time (e.g., 1 hour) before the oral administration of the chemotherapeutic agent. Dosing schedules can vary but often involve daily or weekly administration.[10]

-

Efficacy Assessment: Tumor volume is monitored throughout the study. At the end of the study, tumors are excised and weighed. The primary endpoint is typically tumor growth inhibition.

-

Pharmacokinetic Analysis: Blood samples are collected at various time points after drug administration to determine the plasma concentration of the chemotherapeutic agent and assess the impact of encequidar on its oral bioavailability.

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models are performed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of encequidar and its effect on the pharmacokinetics of co-administered drugs.

-

Animal Model: Mice (e.g., BALB/c) are used for these studies.

-

Drug Administration: Encequidar is administered orally, followed by the oral administration of the P-gp substrate drug. A separate group receives the P-gp substrate drug intravenously to determine its absolute bioavailability.

-

Blood Sampling: Blood samples are collected from the mice at multiple time points after drug administration via techniques such as tail vein or retro-orbital bleeding.

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

-

Bioanalytical Method: The concentration of the P-gp substrate drug in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).

Clinical Development

The clinical development of encequidar, primarily in combination with oral paclitaxel (a formulation known as Oraxol), has progressed through Phase I, II, and III clinical trials.

Clinical Pharmacokinetics and Bioavailability

Clinical trials have consistently demonstrated that encequidar significantly increases the oral bioavailability of paclitaxel.[3]

Table 1: Pharmacokinetic Parameters of Oral Paclitaxel with Encequidar vs. Intravenous Paclitaxel

| Parameter | Oral Paclitaxel (205 mg/m²) + Encequidar (15 mg) | Intravenous Paclitaxel (80 mg/m²) | Reference |

| AUC (0-52h) (ng·h/mL) | 3419 ± 1475 | Not directly compared in this study | [3] |

| Cmax (ng/mL) | 199 ± 98.4 | Not directly compared in this study | [3] |

| Tmax (h) | 4.0 (2.0 - 8.0) | Not applicable | [3] |

Data are presented as mean ± standard deviation, except for Tmax which is median (min-max).

Clinical Efficacy

The combination of oral paclitaxel and encequidar has shown promising efficacy in patients with metastatic breast cancer.

Table 2: Efficacy Results from a Phase III Study in Metastatic Breast Cancer (NCT02594371)

| Endpoint | Oral Paclitaxel + Encequidar | Intravenous Paclitaxel | p-value | Reference |

| Confirmed Overall Response Rate (ORR) | 36% | 24% | 0.01 | [11] |

| Progression-Free Survival (PFS) (median) | 8.4 months | 7.4 months | 0.077 | [11] |

| Overall Survival (OS) (median) | 27.9 months | 16.9 months | 0.11 | [11] |

Clinical Trial Workflow

The following diagram outlines a typical workflow for a clinical trial involving encequidar and an oral chemotherapeutic agent.

Caption: A simplified workflow of a randomized clinical trial for encequidar.

Experimental Protocols

Synthesis of this compound

While the complete, proprietary synthesis protocol for this compound is not publicly available, the key synthetic step involves the formation of the tetrazole ring. A representative synthesis workflow is outlined below.

Caption: A logical workflow for the synthesis of this compound.

Pharmacokinetic Sample Analysis

-

Sample Collection: Whole blood samples are collected into tubes containing an appropriate anticoagulant (e.g., K2EDTA) at specified time points after drug administration.[12][13]

-

Processing: The blood samples are centrifuged (e.g., at 1500 x g for 10 minutes at 4°C) within a specified time (e.g., 30 minutes) of collection to separate the plasma.[14]

-

Aliquoting and Storage: The resulting plasma is carefully transferred into labeled cryovials and immediately frozen at -80°C until analysis.[14]

-

Shipment: Samples are shipped on dry ice to the bioanalytical laboratory.

-

Sample Preparation: A protein precipitation method is commonly used. An organic solvent (e.g., acetonitrile) containing an internal standard (e.g., docetaxel) is added to the plasma sample to precipitate proteins. The mixture is vortexed and then centrifuged. The supernatant is collected for analysis.

-

Chromatographic Separation: The extracted sample is injected onto a reverse-phase C18 HPLC column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate paclitaxel and the internal standard.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple reaction monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for paclitaxel and the internal standard, ensuring high selectivity and sensitivity.

-

Quantification: A calibration curve is generated by analyzing standards of known paclitaxel concentrations. The concentration of paclitaxel in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound represents a significant advancement in drug delivery, offering a viable strategy to enable the oral administration of P-gp substrate drugs. Its gut-specific mechanism of action minimizes systemic exposure and associated toxicities. The clinical data, particularly in combination with oral paclitaxel for metastatic breast cancer, have demonstrated promising efficacy and a favorable safety profile compared to intravenous chemotherapy. The detailed methodologies and data presented in this guide provide a comprehensive resource for the scientific community to further understand and build upon the development of encequidar and other P-gp inhibitors. Continued research in this area holds the potential to transform the treatment paradigm for many diseases by offering patients more convenient and effective oral therapeutic options.

References

- 1. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure and Functions of P-Glycoprotein: Ingenta Connect [ingentaconnect.com]

- 3. Oral paclitaxel and encequidar in patients with breast cancer: a pharmacokinetic, safety, and antitumor activity study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubcompare.ai [pubcompare.ai]

- 10. researchgate.net [researchgate.net]

- 11. nhsfife.org [nhsfife.org]

- 12. Blood PK sample processing and transport | Infectious Diseases Data Observatory [iddo.org]

- 13. media.tghn.org [media.tghn.org]

- 14. mcgill.ca [mcgill.ca]

Encequidar Mesylate: A Technical Guide to Overcoming Multidrug Resistance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which actively effluxes a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. Encequidar mesylate (formerly HM30181A) is a potent, selective, and minimally absorbed inhibitor of P-gp. This technical guide provides an in-depth overview of encequidar, its mechanism of action, and its application in overcoming P-gp-mediated multidrug resistance, with a focus on its use in combination with oral paclitaxel.

Introduction to this compound

Encequidar is a third-generation P-gp inhibitor designed for oral administration.[1] Its key characteristic is its high potency and selectivity for P-gp with minimal systemic absorption.[2][3] This localized action within the gastrointestinal tract allows it to block the efflux of co-administered P-gp substrate drugs, such as paclitaxel, leading to increased oral bioavailability and systemic exposure.[1][4]

Mechanism of Action

Encequidar functions as a competitive inhibitor of P-gp.[2] P-gp is an ATP-dependent efflux pump that binds to substrates within the cell membrane and utilizes the energy from ATP hydrolysis to transport them out of the cell.[5] Encequidar binds to P-gp, preventing the binding and subsequent efflux of chemotherapeutic agents. A recent study in doxorubicin-resistant colon cancer cells (SW620/AD300) suggests that encequidar's mechanism may also involve metabolic effects, including impacting the citric acid cycle and glutathione metabolism, which could reduce the energy supply for P-gp function and increase oxidative stress within the cancer cells.[6]

Figure 1: Mechanism of P-gp Inhibition by Encequidar.

Quantitative Data

Preclinical Data: P-gp Inhibition Potency

Encequidar has demonstrated high potency in inhibiting P-gp in various in vitro models. The following table summarizes its IC50 values in comparison to other known P-gp inhibitors.

| Compound | Assay System | IC50 (nM) | Reference |

| Encequidar | Human P-gp | 0.0058 µM (5.8 nM) | [7] |

| Tariquidar | P-gp ATPase activity | 49 nM | [8] |

| Zosuquidar | Caco-2 cells (Paclitaxel transport) | 53 nM | [3] |

| Verapamil | Caco-2 cells (Paclitaxel transport) | 16,500 nM | [9] |

Table 1: Comparative P-gp Inhibitory Potency of Encequidar and Other Inhibitors.

Clinical Data: Phase III Trial in Metastatic Breast Cancer

A pivotal Phase III clinical trial (KX-ORAX-001) evaluated the efficacy and safety of oral paclitaxel (205 mg/m²) co-administered with encequidar (15 mg) versus intravenous (IV) paclitaxel (175 mg/m²) in patients with metastatic breast cancer.[10][11][12]

| Endpoint | Oral Paclitaxel + Encequidar | IV Paclitaxel | Hazard Ratio (95.5% CI) / p-value |

| Confirmed Objective Response Rate (ITT) | 35.8% | 23.4% | p = 0.011 |

| Confirmed Objective Response Rate (mITT) | 40.4% | 25.6% | p = 0.005 |

| Median Progression-Free Survival (mITT) | 8.4 months | 7.4 months | HR 0.739 (0.561-0.974); p = 0.023 |

| Median Overall Survival (mITT) | 23.3 months | 16.3 months | HR 0.735 (0.556-0.972); p = 0.026 |

Table 2: Key Efficacy Outcomes from the Phase III KX-ORAX-001 Trial.[11][13]

| Adverse Event (All Grades) | Oral Paclitaxel + Encequidar | IV Paclitaxel |

| Neuropathy | 17% | 57% |

| Grade 3 Neuropathy | 1% | 8% |

| Alopecia | 28.8% | 48.1% |

| Neutropenia | 38.3% | 33.3% |

| Grade 4 Neutropenia | Higher incidence | Lower incidence |

| Diarrhea | 24.2% | 8.1% |

| Nausea | 23.1% | 5.2% |

Table 3: Selected Adverse Events from the Phase III KX-ORAX-001 Trial.[11][14]

Experimental Protocols

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp in the presence and absence of a test compound to determine if it is a substrate or inhibitor.

Materials:

-

P-gp-containing membrane vesicles (e.g., from Sf9 cells overexpressing human P-gp)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM DTT, 10 mM MgCl2)

-

ATP solution

-

Phosphate standard solution

-

Reagent for detecting inorganic phosphate (e.g., a malachite green-based reagent)

-

Test compound (Encequidar) and a known P-gp substrate (e.g., verapamil) as a positive control.

Procedure:

-

Thaw P-gp membrane vesicles on ice.

-

Prepare serial dilutions of encequidar and the positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, P-gp membranes, and the test compounds or control.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding ATP to each well.

-

Incubate at 37°C for a defined period (e.g., 20-30 minutes) to allow for ATP hydrolysis.

-

Stop the reaction by adding the colorimetric reagent for phosphate detection.

-

Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).

-

Calculate the amount of inorganic phosphate released and determine the effect of encequidar on P-gp ATPase activity.

Bidirectional Transport Assay in Caco-2 Cells

This assay assesses the permeability of a compound across a Caco-2 cell monolayer, a model of the intestinal epithelium, to determine if it is a P-gp substrate or inhibitor.

Materials:

-

Caco-2 cells

-

Transwell® inserts (e.g., 12-well or 24-well)

-

Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

-

Transport buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES, pH 7.4)

-

Paclitaxel (as the P-gp substrate)

-

Encequidar (as the P-gp inhibitor)

-

Lucifer yellow (as a marker for monolayer integrity)

-

LC-MS/MS system for quantification.

Procedure:

-

Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

-

Wash the monolayers with pre-warmed transport buffer.

-

To assess the apical-to-basolateral (A-B) transport, add the transport buffer containing paclitaxel (with or without encequidar) to the apical chamber and fresh transport buffer to the basolateral chamber.

-

To assess the basolateral-to-apical (B-A) transport, add the transport buffer with paclitaxel (with or without encequidar) to the basolateral chamber and fresh buffer to the apical chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

-

At the end of the experiment, measure the concentration of paclitaxel in the samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. Inhibition by encequidar will result in a decrease in the efflux ratio.

Cytotoxicity Assay in Multidrug-Resistant Cells

This assay determines the ability of encequidar to sensitize MDR cancer cells to a chemotherapeutic agent.

Materials:

-

A multidrug-resistant cancer cell line (e.g., NCI/ADR-RES) and its parental drug-sensitive cell line.

-

Cell culture medium.

-

Chemotherapeutic agent (e.g., doxorubicin or paclitaxel).

-

Encequidar.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

Procedure:

-

Seed the drug-sensitive and drug-resistant cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with serial dilutions of the chemotherapeutic agent alone or in combination with a fixed, non-toxic concentration of encequidar.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 values for the chemotherapeutic agent with and without encequidar. A significant decrease in the IC50 in the presence of encequidar indicates reversal of resistance.

Signaling Pathways and Experimental Workflows

The expression and activity of P-gp are regulated by complex signaling pathways. While the direct effect of encequidar on these pathways is an area of ongoing research, its primary mechanism is the direct inhibition of the P-gp pump. The following diagram illustrates a simplified workflow for evaluating a P-gp inhibitor like encequidar.

Figure 2: Experimental Workflow for Encequidar Evaluation.

Multidrug resistance is also associated with the upregulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which can promote the expression and function of P-gp. While encequidar's primary role is direct P-gp inhibition, future research may explore its potential indirect effects on these pathways.

Figure 3: P-gp Regulation and Point of Intervention for Encequidar.

Conclusion

This compound is a promising agent for overcoming multidrug resistance mediated by P-glycoprotein. Its high potency, selectivity, and minimal systemic absorption make it an ideal candidate for combination therapy with oral chemotherapeutics that are P-gp substrates. The clinical success of oral paclitaxel in combination with encequidar demonstrates the potential of this approach to improve therapeutic outcomes and quality of life for cancer patients. Further research into the broader applications of encequidar with other P-gp substrate drugs is warranted.

References

- 1. Discovery of Encequidar, First-in-Class Intestine Specific P-glycoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encequidar - My Cancer Genome [mycancergenome.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. The effect and mechanistic study of encequidar on reversing the resistance of SW620/AD300 cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Encequidar as An Intestinal P-gp and BCRP Specific Inhibitor to Assess the Role of Intestinal P-gp and BCRP in Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Taxol transport by human intestinal epithelial Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oral vs Intravenous Paclitaxel for Patients With Metastatic Breast Cancer - The ASCO Post [ascopost.com]

- 11. targetedonc.com [targetedonc.com]

- 12. Open-Label, Randomized, Multicenter, Phase III Study Comparing Oral Paclitaxel Plus Encequidar Versus Intravenous Paclitaxel in Patients With Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. onclive.com [onclive.com]

- 14. cancernetwork.com [cancernetwork.com]

In vitro characterization of Encequidar mesylate

An In-Depth Technical Guide to the In Vitro Characterization of Encequidar Mesylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Encequidar (also known as HM30181A) is a potent, selective, and minimally absorbed inhibitor of the P-glycoprotein (P-gp) efflux pump.[1][2][3][4][5] Developed to be gut-specific, its primary clinical application is to increase the oral bioavailability of co-administered P-gp substrate drugs, most notably the chemotherapeutic agent paclitaxel.[4][5][6][7] By inhibiting intestinal P-gp, Encequidar prevents the efflux of drugs from enterocytes back into the gastrointestinal lumen, thereby enhancing their absorption into systemic circulation.[3][4] This technical guide provides a comprehensive overview of the in vitro characterization of Encequidar, detailing its mechanism of action, inhibitory potency and selectivity, and its role in reversing multidrug resistance, supported by detailed experimental protocols and quantitative data.

Mechanism of Action: P-glycoprotein Inhibition

Encequidar functions as a competitive and potent inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter encoded by the ABCB1 gene.[1][3][8] P-gp is expressed on the apical membrane of intestinal epithelial cells and acts as an efflux pump, actively transporting a wide variety of xenobiotics, including many therapeutic drugs, out of the cell.[4][5] This action is a major cause of the poor oral bioavailability of drugs like paclitaxel.[5][7]

When co-administered orally, Encequidar binds to intestinal P-gp, blocking the efflux of substrate drugs.[3] This inhibition allows the co-administered drug to bypass this primary defense mechanism, leading to increased intracellular concentration within the enterocytes and subsequently greater absorption into the bloodstream.[3] A key design feature of Encequidar is its poor systemic absorption, which confines its P-gp inhibitory activity primarily to the gut, minimizing potential systemic side effects associated with widespread P-gp inhibition.[3][4][5]

In Vitro Potency and Selectivity

In vitro assays are crucial for determining the potency and selectivity of a P-gp inhibitor. Encequidar has been shown to be a highly potent inhibitor of human P-gp with significant selectivity over other clinically relevant transporters, such as the Breast Cancer Resistance Protein (BCRP).

Quantitative Inhibitory Activity

The inhibitory concentration (IC50) is a key metric for potency. Studies have consistently demonstrated Encequidar's low nanomolar potency against human P-gp. However, it displays significantly less activity against human BCRP, highlighting its selectivity. Interestingly, this selectivity profile differs across species, with potent inhibition of BCRP observed in rats and cynomolgus monkeys.

| Target Transporter | Species | Cell Line / System | IC50 Value | Reference(s) |

| P-glycoprotein (P-gp) | Human | Not Specified | 0.0058 ± 0.0006 µM (5.8 nM) | [9][10] |

| P-glycoprotein (P-gp) | Human | CCRF-CEM T cells | 13.1 ± 2.3 nM | [1][2] |

| BCRP | Human | Not Specified | > 10 µM | [9][10] |

| BCRP | Rat | Not Specified | 0.059 - 0.18 µM | [9][10] |

| BCRP | Cynomolgus Monkey | Not Specified | 0.059 - 0.18 µM | [9][10] |

| P-glycoprotein (P-gp) | Human | CCRF-CEM T cells | 8.2 ± 2.0 nM (Tariquidar) | [2] |

Table 1: Summary of in vitro inhibitory potency of Encequidar against key efflux transporters. The IC50 for the reference P-gp inhibitor Tariquidar is included for comparison.

Key Experimental Protocols

The characterization of Encequidar relies on a set of standardized in vitro assays. Below are detailed methodologies for two fundamental experiments.

P-gp Inhibition Assay (Rhodamine 123 Efflux)

This assay quantifies the ability of a compound to inhibit P-gp by measuring the intracellular accumulation of a fluorescent P-gp substrate, Rhodamine 123 (Rho123).

Objective: To determine the IC50 of Encequidar for P-gp.

Methodology:

-

Cell Culture: CCRF-CEM T-lymphoblast cells, which express wild-type P-gp, are cultured in an appropriate medium (e.g., DMEM) and maintained at 37°C.[1]

-

Fluorescent Substrate Loading: Cells are harvested, centrifuged, and resuspended in medium containing a final concentration of 0.2 µg/ml (0.53 µM) of Rhodamine 123.[1] The cells are incubated for 30 minutes at 37°C to allow for substrate loading.[1]

-

Washing: Following incubation, the cell suspension is chilled on ice, and cells are pelleted by centrifugation (e.g., 500 x g). The cell pellet is washed with ice-cold medium to remove extracellular Rho123.[1]

-

Incubation with Inhibitor: The washed cells are resuspended and aliquoted into tubes containing varying concentrations of this compound or a reference inhibitor (e.g., Tariquidar).

-

Efflux and Measurement: The tubes are incubated to allow for P-gp-mediated efflux of Rho123. The reaction is stopped by placing the tubes on ice.

-

Data Acquisition: The intracellular fluorescence of Rho123 in approximately 1x10⁶ cells per sample is measured using a fluorescence-activated cell sorter (FACS).[1]

-

Data Analysis: The IC50 value is calculated by plotting the percentage of Rho123 positive cells (or mean fluorescence intensity) against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caco-2 Permeability Assay

This assay is considered the gold standard for predicting in vivo drug absorption and identifying substrates of efflux transporters.[11][12] It uses human colon adenocarcinoma cells (Caco-2) that differentiate into a polarized monolayer resembling the intestinal epithelium.[11][12]

Objective: To determine the apparent permeability coefficient (Papp) of a compound and its efflux ratio.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in Transwell® plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.[12]

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified before the experiment by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the leakage of a paracellular marker like Lucifer Yellow.[11][12]

-

Bidirectional Transport Study:

-

Apical to Basolateral (A→B): The test compound (e.g., at 10 µM) is added to the apical (donor) compartment, and the appearance of the compound in the basolateral (receiver) compartment is monitored over time (typically 2 hours).[11][13] This mimics drug absorption.

-

Basolateral to Apical (B→A): The test compound is added to the basolateral (donor) compartment, and its appearance in the apical (receiver) compartment is measured.[13] This direction quantifies active efflux.

-

-

Sample Analysis: At the end of the incubation period, samples are taken from both donor and receiver compartments and the concentration of the test compound is quantified, typically by LC-MS/MS.[11]

-

Data Analysis:

-

The Apparent Permeability Coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug permeation, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor compartment.[13]

-

The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 is indicative of active efflux, suggesting the compound is a substrate for a transporter like P-gp.[13]

-

To confirm P-gp involvement, the assay can be repeated in the presence of a known inhibitor like Encequidar. A significant reduction in the efflux ratio would confirm the compound is a P-gp substrate.

-

In Vitro Reversal of Multidrug Resistance (MDR)

A significant application of P-gp inhibitors is overcoming multidrug resistance in cancer cells, which often overexpress P-gp to efflux chemotherapeutic agents. In vitro studies have demonstrated that Encequidar can restore the sensitivity of resistant cancer cells to cytotoxic drugs.

A study on doxorubicin (DOX)-resistant colon cancer cells (SW620/AD300) showed that Encequidar inhibited P-gp transport activity, reduced DOX efflux, and enhanced DOX's cytotoxic effects, promoting apoptosis.[6] Mechanistic analysis revealed that the combination of Encequidar and DOX affected key metabolic pathways:

-

Citric Acid (TCA) Cycle: The combination significantly impacted the TCA cycle, reducing the energy supply (ATP) required for P-gp to function.[6]

-

Glutathione Metabolism: It affected the metabolism of glutathione, a key component of the cellular anti-oxidative stress system, thereby weakening the cells' ability to handle oxidative stress.[6]

-

Reactive Oxygen Species (ROS): This led to an increase in intracellular ROS production, enhancing ROS-induced cell damage and restoring the sensitivity of the resistant cells to doxorubicin.[6]

Conclusion

The in vitro characterization of this compound firmly establishes it as a highly potent and selective inhibitor of human P-glycoprotein. Its low nanomolar potency, demonstrated in functional efflux assays, and its selectivity over human BCRP underscore its targeted design. Standardized protocols, such as the Rhodamine 123 efflux and Caco-2 permeability assays, provide the foundational data for its development. Furthermore, studies demonstrating its ability to reverse multidrug resistance in cancer cell lines by impacting cellular metabolism highlight its therapeutic potential beyond bioavailability enhancement. For drug development professionals, Encequidar represents a first-in-class, gut-specific P-gp inhibitor that effectively enables the oral delivery of previously intravenous-only chemotherapeutics, offering a significant advancement in cancer therapy.[4][5][7]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. encequidar - My Cancer Genome [mycancergenome.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The effect and mechanistic study of encequidar on reversing the resistance of SW620/AD300 cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oral paclitaxel and encequidar in patients with breast cancer: a pharmacokinetic, safety, and antitumor activity study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of Encequidar as An Intestinal P-gp and BCRP Specific Inhibitor to Assess the Role of Intestinal P-gp and BCRP in Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. enamine.net [enamine.net]

- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. Caco-2 Permeability | Evotec [evotec.com]

Preclinical Profile of Encequidar Mesylate: A P-glycoprotein Inhibitor for Enhanced Oral Drug Delivery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Encequidar mesylate (formerly HM30181A) is a potent, orally administered, and minimally absorbed inhibitor of P-glycoprotein (P-gp), a key efflux transporter in the gastrointestinal tract. By selectively blocking P-gp at the intestinal level, Encequidar has been shown in preclinical studies to significantly enhance the oral bioavailability of various P-gp substrate drugs, most notably the chemotherapeutic agent paclitaxel. This guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro potency, in vivo efficacy, pharmacokinetic profile, and available safety information. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development efforts.

Mechanism of Action

Encequidar is a selective and competitive inhibitor of P-glycoprotein (also known as multidrug resistance protein 1 or MDR1), an ATP-binding cassette (ABC) transporter. P-gp is highly expressed on the apical surface of intestinal epithelial cells and actively pumps a wide range of xenobiotics, including many therapeutic drugs, out of the cells and back into the intestinal lumen, thereby limiting their oral absorption. Encequidar binds to P-gp, preventing the efflux of co-administered P-gp substrate drugs and leading to increased intracellular concentrations and greater systemic absorption.[1] A key feature of Encequidar is its minimal systemic absorption, which localizes its P-gp inhibitory activity to the gut, potentially reducing the risk of systemic side effects.[2]

Mechanism of Encequidar in inhibiting P-gp mediated drug efflux.

In Vitro Studies

P-glycoprotein Inhibition

Encequidar has demonstrated potent and selective inhibition of P-gp in various in vitro models.

| Cell Line | Substrate | IC50 (nM) | Reference |

| CCRF-CEM T cells | Rhodamine 123 | 13.1 ± 2.3 | [3] |

| MDCK-hMDR1 | Digoxin | 5.8 ± 0.6 | [1] |

BCRP Inhibition

Encequidar shows species-specific differences in its inhibition of Breast Cancer Resistance Protein (BCRP), another important efflux transporter.

| Species | IC50 (µM) | Reference |

| Human | > 10 | [1] |

| Rat | 0.059 - 0.18 | [1] |

| Cynomolgus Monkey | 0.059 - 0.18 | [1] |

In Vivo Studies

Pharmacokinetics

Preclinical pharmacokinetic studies in rats have demonstrated the ability of Encequidar to significantly increase the oral bioavailability of co-administered P-gp substrates.

| Animal Model | Co-administered Drug (Dose) | Encequidar Dose | Fold Increase in Oral Bioavailability | Reference |

| Male Sprague-Dawley Rats | Paclitaxel (10 mg/kg) | 1 mg/kg | 24 | [4] |

| Rats | Paclitaxel | Not specified | 12.1 | [5] |

| Rats | Sulfasalazine | 15 mg/kg | 3.04 | [1] |

Efficacy

The enhanced oral bioavailability of chemotherapeutic agents by Encequidar translates to improved anti-tumor efficacy in preclinical cancer models.

-